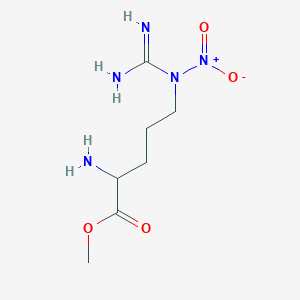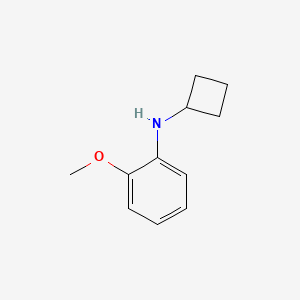![molecular formula C14H17N3O2 B13259656 {[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]methyl}(propan-2-yl)amine](/img/structure/B13259656.png)
{[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]methyl}(propan-2-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “{[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]methyl}(propan-2-yl)amine” is a complex organic molecule featuring a benzodioxole ring fused with an imidazole moiety. This structure is significant due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with 2-(1,3-benzodioxol-5-yl)acetonitrile.
Final Steps: The methanamine derivative undergoes further reactions to introduce the imidazole and propan-2-ylamine groups, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for alkylation and reduction steps to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a dihydroimidazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylene group adjacent to the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology
In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Medicine
Industry
In the industrial sector, it can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets such as enzymes and receptors. The benzodioxole ring can engage in π-π stacking interactions, while the imidazole moiety can coordinate with metal ions or participate in hydrogen bonding. These interactions modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- [4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]methylamine
- [4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]methyl}(methyl)amine
Uniqueness
The presence of the propan-2-ylamine group in the target compound distinguishes it from similar compounds, potentially enhancing its lipophilicity and membrane permeability. This structural variation can lead to differences in biological activity and pharmacokinetic properties, making it a unique candidate for further research and development.
Properties
Molecular Formula |
C14H17N3O2 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
N-[[5-(1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]methyl]propan-2-amine |
InChI |
InChI=1S/C14H17N3O2/c1-9(2)15-7-14-16-6-11(17-14)10-3-4-12-13(5-10)19-8-18-12/h3-6,9,15H,7-8H2,1-2H3,(H,16,17) |
InChI Key |
QBKLFTUYWURNSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1=NC=C(N1)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(3-methylpyridin-2-yl)propanoic acid](/img/structure/B13259575.png)
![2-{[(2-Fluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13259580.png)
![1-{[1-(4-Chlorophenyl)propyl]amino}propan-2-ol](/img/structure/B13259587.png)
![2-Amino-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13259599.png)

![1-[(3-Bromophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B13259606.png)
![2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}ethan-1-ol](/img/structure/B13259613.png)
![1-[(3R)-3-Aminopiperidin-1-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B13259617.png)
![5-[(4-Fluorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B13259621.png)


![2-[(Heptan-4-yl)amino]-4-methylpentan-1-ol](/img/structure/B13259642.png)


